molecular formula C13H19N5O3 B10929941 1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-3-(4-nitro-1H-pyrazol-1-yl)propan-1-one

1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-3-(4-nitro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B10929941
M. Wt: 293.32 g/mol
InChI Key: VHEKAJLLKYVFBE-UHFFFAOYSA-N
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Description

1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a hexahydropyrrolo[1,2-a]pyrazine ring fused with a pyrazole ring, making it an interesting subject for chemical research and development.

Preparation Methods

The synthesis of 1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE involves multiple steps, typically starting with the preparation of the hexahydropyrrolo[1,2-a]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The nitro-pyrazole moiety is then introduced via nitration reactions, followed by coupling with the hexahydropyrrolo[1,2-a]pyrazine core. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways and down-regulating anti-apoptotic proteins. The compound’s antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE can be compared with similar compounds such as:

    Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one: This compound shares the hexahydropyrrolo[1,2-a]pyrazine core but lacks the nitro-pyrazole moiety, resulting in different chemical and biological properties.

    Pyrrole[1,2-a]pyrazine 1,4-dione: This compound has a similar pyrazine ring but differs in its overall structure and functional groups, leading to distinct reactivity and applications.

The uniqueness of 1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.

Properties

Molecular Formula

C13H19N5O3

Molecular Weight

293.32 g/mol

IUPAC Name

1-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-(4-nitropyrazol-1-yl)propan-1-one

InChI

InChI=1S/C13H19N5O3/c19-13(3-5-17-10-12(8-14-17)18(20)21)16-7-6-15-4-1-2-11(15)9-16/h8,10-11H,1-7,9H2

InChI Key

VHEKAJLLKYVFBE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C1)C(=O)CCN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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